1-Pentene

概述

描述

1-Pentene is an unsaturated hydrocarbon belonging to the alkene group, characterized by the presence of a carbon-carbon double bondThis compound is a colorless liquid at room temperature with a slightly sweet and pungent odor, resembling that of petroleum .

准备方法

1-Pentene can be synthesized through various methods:

Dehydration of Pentanol: In the laboratory, this compound can be prepared by the dehydration of pentanol in the presence of an acid catalyst.

Cracking of Hydrocarbons: Industrially, this compound is often produced as a byproduct of catalytic or thermal cracking of petroleum or during the production of ethylene and propylene via thermal cracking of hydrocarbon fractions.

Fischer-Tropsch Process: It can also be separated from crude by the Fischer-Tropsch process.

化学反应分析

1-Pentene undergoes a variety of chemical reactions due to the presence of the carbon-carbon double bond:

Addition Reactions: These involve the breaking of the double bond, allowing other atoms or molecules to attach to the carbons. Common addition reactions include

Polymerization: This compound can participate in polymerization reactions to form larger, more complex structures such as polyethylene.

Oxidation: It can react with strong oxidizing agents to form various oxidation products.

科学研究应用

Chemical Synthesis

1. Olefin Metathesis

1-Pentene plays a crucial role in olefin metathesis reactions, which are essential for synthesizing complex organic molecules. These reactions allow for the redistribution of alkene fragments without producing hazardous byproducts. Specifically, this compound can be used in cross-metathesis to release azide-containing sugars from solid supports, facilitating the synthesis of oligosaccharides .

2. Hydroamidomethylation

A notable application of this compound is in the development of a rhodium/xantphos homogeneous catalyst system for the direct chemo- and regioselective mono-N-alkylation of primary amides. This method utilizes this compound and acetamide as model substrates, showcasing its utility in creating N-alkylamides .

Polymer Production

1. Polypropylene Production

this compound is used as a comonomer in the production of polypropylene (PP), specifically in the manufacture of impact copolymers. The incorporation of this compound enhances the flexibility and toughness of polypropylene, making it suitable for various applications including automotive parts and packaging materials .

2. High Oxygen Permeability Polymers

Mitsui Chemicals has developed polymers from this compound that exhibit high oxygen permeability. These polymers are used in cell culture vessels and other medical applications where gas exchange is critical .

Fuel Additive

This compound is also utilized as a gasoline additive due to its characteristic odor and ability to enhance fuel quality. Its presence contributes to the distinctive smell of gasoline while improving combustion properties .

Environmental Research

Recent studies have investigated the combustion chemistry of this compound, particularly its pyrolysis under various conditions. Research indicates that understanding the pyrolysis behavior can help in developing cleaner combustion technologies and reducing emissions associated with fuel use .

Case Studies

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Used in olefin metathesis and hydroamidomethylation | Facilitates complex organic synthesis without hazards |

| Polymer Production | Comonomer for polypropylene; high oxygen permeability polymers | Enhances mechanical properties and gas exchange |

| Fuel Additive | Enhances gasoline quality and odor | Improves combustion properties |

| Environmental Research | Investigated for cleaner combustion technologies | Pyrolysis studies contribute to emissions reduction |

作用机制

The mechanism of action of 1-pentene primarily involves its reactivity due to the carbon-carbon double bond:

Addition Reactions: The double bond in this compound allows it to participate in addition reactions, where the π electrons are donated to electrophiles, leading to the formation of new bonds.

Polymerization: In polymerization reactions, the double bond opens up, allowing multiple this compound molecules to join together to form polymers.

相似化合物的比较

1-Pentene can be compared with other alkenes such as:

Ethene (C2H4):

Propene (C3H6):

1-Butene (C4H8): It is used in the production of polybutene and as a comonomer in the production of polyethylene.

1-Hexene (C6H12): Used as a comonomer in the production of linear low-density polyethylene.

This compound is unique due to its specific chain length and reactivity, making it suitable for specific industrial applications and research purposes.

生物活性

1-Pentene is a linear alkene with the chemical formula C₅H₁₀. It is primarily used in the production of polymers and as an intermediate in organic synthesis. Understanding its biological activity is crucial for assessing its safety and potential applications in various fields, including pharmaceuticals and environmental science.

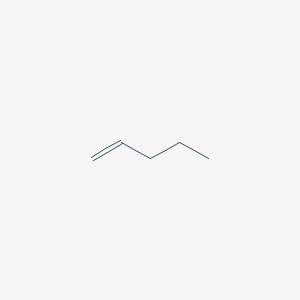

This compound is characterized by its unsaturation, which allows it to participate in various chemical reactions, including polymerization and oxidation. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its mutagenicity, toxicity, and potential interactions with biological systems.

Mutagenicity Studies

Research indicates that this compound does not exhibit mutagenic properties. A study published in Mutation Research showed that this compound, along with other similar compounds, did not lead to bacterial mutagenicity under any tested conditions. Specifically, it was found to be non-mutagenic in strains TA98, TA100, and YG7108 . In contrast, its epoxide derivative, 1,2-epoxypentane, demonstrated significant mutagenic effects.

Table 1: Mutagenicity of this compound and Related Compounds

| Compound | Tester Strain | Mutagenicity |

|---|---|---|

| This compound | TA98 | Negative |

| TA100 | Negative | |

| YG7108 | Negative | |

| 1,2-Epoxypentane | TA1535 | Positive |

Toxicity Studies

Acute toxicity studies reveal that this compound has low acute lethal toxicity. The LC50 values indicate a high threshold for lethality: for instance, a 4-hour exposure in rats resulted in an LC50 of approximately 175,000 mg/m³ . This suggests that while it can be toxic at high concentrations, it is relatively safe under normal exposure conditions.

Table 2: Acute Toxicity Data for this compound

| Species | Exposure Duration | LC50 (mg/m³) |

|---|---|---|

| Rats | 4 hours | 175,000 |

| Mice | 2 hours | 180,000 |

Absorption and Distribution

The absorption of this compound occurs primarily through the lungs, leading to widespread distribution within the body. A study indicated that after exposure to 300 ppm of various alkenes including this compound, concentrations were significantly higher in fat and brain tissues compared to blood and other organs .

Table 3: Tissue Concentrations of this compound

| Tissue | Concentration (µg/g) |

|---|---|

| Blood | 8.6 ± 1.4 |

| Brain | 41.0 ± 4.9 |

| Liver | 51.6 ± 12.9 |

| Lung | 31.4 ± 10.6 |

| Kidneys | 105.7 ± 13.7 |

| Fat | 368 ± 79 |

Case Study: Occupational Exposure

A case study involving workers exposed to high levels of pentenes indicated respiratory symptoms but no long-term mutagenic effects were observed . This aligns with laboratory findings suggesting that while acute exposure can lead to irritation or CNS effects at very high concentrations (greater than 150,000 ppm), chronic exposure does not appear to result in significant genetic damage.

属性

IUPAC Name |

pent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10/c1-3-5-4-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAKXRMUMFPDSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10 | |

| Record name | 1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25587-78-4, 25587-79-5 | |

| Record name | 1-Pentene, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25587-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25587-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7025849 | |

| Record name | 1-Pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-pentene is a colorless liquid with an odor of gasoline. Flash point -20 °F (Aldrich). Insoluble in water and less dense than water. Hence floats on water. Flammable vapor is produced. Boiling point 86 °F. (USCG, 1999), Liquid, Gas or Vapor; Liquid, Colorless liquid with an odor of gasoline; [CAMEO] Colorless liquid; bp = 30-32 deg C; [MSDSonline], bp = 35 deg C; [ChemIDplus] Liquid; [HSDB] | |

| Record name | 1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alkenes, C5-9 .alpha.- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2918 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

85.8 °F at 760 mmHg (USCG, 1999), 29.9 °C | |

| Record name | 1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-60 °F (USCG, 1999), -18 °C, -18 °C OC /From table/ | |

| Record name | 1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2918 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in all proportions in alcohol, ether, and benzene, Miscible in ethanol and ethyl ether, soluble in benzene., In water, 148 mg/l @ 25 °C | |

| Record name | 1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.641 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6405 @ 20 °C/4 °C | |

| Record name | 1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.42 (AIR= 1) | |

| Record name | 1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

635.0 [mmHg], 60.8 [mmHg], 635 mm Hg @ 25 °C, 60.8 mm Hg @ 25 °C | |

| Record name | 1-Pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2918 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless liquid, LIQ @ ROOM TEMP | |

CAS No. |

109-67-1, 68527-11-7, 68814-91-5, 25377-72-4 | |

| Record name | 1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068527117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C5-9 alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068814915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alkenes, C5-9 .alpha.- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkenes, C5-9 α- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALP8M0LU81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-265 °F (USCG, 1999), -165.2 °C | |

| Record name | 1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-pentene?

A1: this compound has the molecular formula C5H10 and a molecular weight of 70.13 g/mol.

Q2: How can spectroscopic techniques be used to characterize this compound?

A2: Far-infrared spectroscopy can be used to identify characteristic bands related to chain conformation and crystallinity in poly(this compound). [] 13C NMR spectroscopy is a powerful tool for determining the microstructure of polymers incorporating this compound, such as propylene/1-pentene copolymers. This technique allows researchers to analyze comonomer sequence distribution and stereoregularity. [, , , ]

Q3: How does the incorporation of this compound affect the properties of polypropylene?

A3: Adding this compound as a comonomer in polypropylene impacts various properties:

- Melting and Crystallization Temperatures: The melting and crystallization temperatures of propylene/1-pentene copolymers decrease linearly with increasing this compound content. []

- Impact Strength: Propylene/1-pentene random copolymers exhibit high impact strength. []

- Degradation: The presence of this compound, even at low levels (< 3%), significantly accelerates the thermooxidative degradation of polypropylene. This suggests a need for higher stabilizer concentrations in these copolymers. []

Q4: Can this compound be used to produce other valuable chemicals?

A4: Yes, this compound can be catalytically converted into other useful compounds:

- Dimerization to 4-methyl-1-pentene: Several catalyst systems, including potassium-copper, hafnocene complexes activated with methylaluminoxane, and Na/K2CO3, have been studied for the selective dimerization of propylene to 4-methyl-1-pentene. [, , , ]

- Hydroisomerization to iso-pentane: Platinum on mordenite (Pt-MOR) catalysts effectively convert this compound to iso-pentane, a process relevant to Fischer-Tropsch refining. []

Q5: How do different catalysts influence the oligomerization of this compound?

A7: Various metallocene catalysts, when combined with methylaluminoxane (MAO), can selectively oligomerize this compound, primarily producing dimers. The addition of additives like tributylphosphine or aluminum powder can further enhance both activity and dimer selectivity. []

Q6: What role does this compound play in hydroformylation reactions?

A8: this compound can be used as a substrate in hydroformylation reactions. For instance, the cluster compound [PPh4][Fe5RhC(CO)16] catalyzes the hydroformylation of this compound under specific conditions (60 atm of CO/H2 (1:1), 100°C). This process involves the cluster transforming into other catalytic species like [Fe4Rh2C(CO)16] and [PPh4][Fe4RhC(CO)14]. []

Q7: Can computational methods provide insights into the interactions of this compound with other molecules?

A9: Yes, density functional theory (DFT) calculations have been used to investigate the binding of this compound and its isomers with ethylated pillar[5]arene (EtP5) macrocycles. These studies reveal the crucial role of CH---π, H-H, and O---H interactions in complex formation. The calculated binding energies correlate with experimental observations of relative isomer uptake in gas chromatography. []

Q8: How does the structure of an alkene influence its reactivity with ozone?

A10: Studies on the ozonolysis kinetics of various alkenes, including 4-methyl-1-pentene, demonstrate a strong correlation between molecular structure and reactivity. A simple structure-activity relationship (SAR) index can accurately predict the activation energy (Ea) for ozonolysis reactions. This suggests that structural factors significantly influence the rate of ozone attack on alkenes. []

Q9: Does the presence of an α-methylenelactone group affect the feeding deterrent activity of alkenes?

A11: Research on the feeding deterrent activity of alkenes, including 2-methyl-1-pentene and 2,4,4-trimethyl-1-pentene, against the Colorado potato beetle reveals that introducing an α-methylenelactone group can significantly enhance deterrent properties. This modification was particularly effective in the case of 2,4,4-trimethyl-1-pentene, producing a potent antifeedant against both larvae and adults. []

Q10: What methods can be used to stabilize polyolefins like polypropylene against degradation?

A12: Polyolefins are susceptible to degradation from environmental factors, leading to changes in their molar mass, molar mass distribution, and chemical composition. To counteract this, stabilizers are incorporated during production. Research on polypropylene degradation, including that of propylene-1-pentene copolymers, highlights the need to tailor stabilizer packages to ensure optimal performance and lifespan. []

Q11: What analytical techniques are used to study the degradation of polypropylene and propylene-1-pentene copolymers?

A11: A combination of advanced analytical techniques is employed to characterize the degradation of polypropylene and propylene-1-pentene copolymers:

- Temperature Rising Elution Fractionation (TREF): This technique separates a degraded sample into fractions based on their degradation level, allowing for analysis of spatial heterogeneity in the material. []

- Crystallization Analysis Fractionation (CRYSTAF): CRYSTAF provides insights into changes in the chemical composition distribution (CCD) during degradation, complementing data from classical techniques. It reveals a broadening of the crystallization peak, an increase in the soluble fraction, and a decrease in crystallization temperatures. []

- Coupled Size Exclusion Chromatography-Fourier Transform Infrared Analysis (SEC-FTIR): SEC-FTIR helps determine changes in molar mass distribution and chemical composition during degradation, revealing that degraded products often concentrate in the low molar mass regions. []

Q12: How is the incorporation of this compound into copolymers quantitatively analyzed?

A14: 13C-NMR spectroscopy is frequently used to determine the amount of this compound incorporated into copolymers, providing valuable information about the copolymer's microstructure. []

Q13: Are there environmental concerns associated with this compound and its polymers?

A13: While this set of research papers does not extensively cover the environmental impact of this compound or its polymers, it's crucial to acknowledge that plastic waste, including polyolefins, poses a significant environmental challenge.

Q14: What strategies can mitigate the environmental impact of polyolefins?

A14: Although not directly addressed in these papers, mitigating the environmental impact of polyolefins like polypropylene and those containing this compound requires a multi-faceted approach:

- Recycling and Waste Management: Developing efficient recycling processes and responsible waste management strategies is crucial to reducing plastic waste. []

- Biodegradable Alternatives: Research into biodegradable polymers derived from renewable resources offers a promising avenue for reducing reliance on conventional polyolefins. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。